![molecular formula C10H17NO3 B1203358 6-[(2-METHYL-1-OXOALLYL)AMINO]HEXANOIC ACID CAS No. 59178-92-6](/img/structure/B1203358.png)
6-[(2-METHYL-1-OXOALLYL)AMINO]HEXANOIC ACID
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(2-METHYL-1-OXOALLYL)AMINO]HEXANOIC ACID is an organic compound with the molecular formula C10H17NO3 and a molecular weight of 199.25 g/mol It is characterized by the presence of a hexanoic acid backbone with an amino group substituted by a 2-methyl-1-oxoallyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-METHYL-1-OXOALLYL)AMINO]HEXANOIC ACID typically involves the reaction of hexanoic acid with an appropriate amine derivative. One common method involves the use of 2-methyl-1-oxoallyl chloride, which reacts with hexanoic acid in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process typically includes steps such as purification, crystallization, and drying to obtain the compound in high purity. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions
6-[(2-METHYL-1-OXOALLYL)AMINO]HEXANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted amines and amides.
Aplicaciones Científicas De Investigación
6-[(2-METHYL-1-OXOALLYL)AMINO]HEXANOIC ACID has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-[(2-METHYL-1-OXOALLYL)AMINO]HEXANOIC ACID involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzymatic activity. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
- 6-[(2-METHYL-1-OXO-2-PROPENYL)AMINO]HEXANOIC ACID
- 2-AMINO-6-(METHYLTHIO)HEXANOIC ACID
Uniqueness
6-[(2-METHYL-1-OXOALLYL)AMINO]HEXANOIC ACID is unique due to its specific structural features, such as the 2-methyl-1-oxoallyl moiety, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it valuable for specialized applications .
Propiedades
Número CAS |
59178-92-6 |
|---|---|
Fórmula molecular |
C10H17NO3 |
Peso molecular |
199.25 g/mol |
Nombre IUPAC |
6-(2-methylprop-2-enoylamino)hexanoic acid |
InChI |
InChI=1S/C10H17NO3/c1-8(2)10(14)11-7-5-3-4-6-9(12)13/h1,3-7H2,2H3,(H,11,14)(H,12,13) |
Clave InChI |
FSFFIYOYBDBDMQ-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)NCCCCCC(=O)O |
SMILES canónico |
CC(=C)C(=O)NCCCCCC(=O)O |
| 59178-92-6 | |
Sinónimos |
6-(methacryloylamino)hexanoic acid 6-methacrylamidohexanoic acid |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[2-(Hydroxymethyl)-3-phosphonooxy-5-(3-tetradecanoyloxytetradecanoylamino)oxan-4-yl] tetradecanoate](/img/structure/B1203275.png)

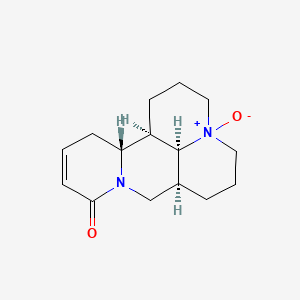
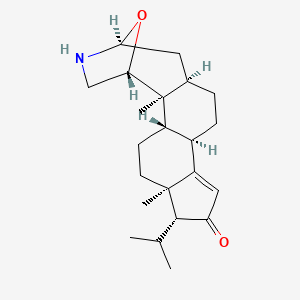
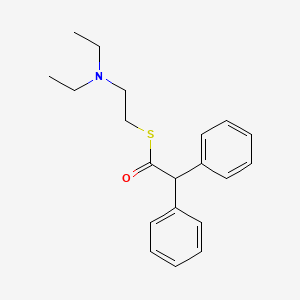

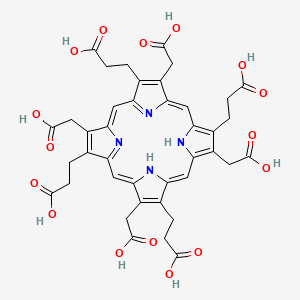
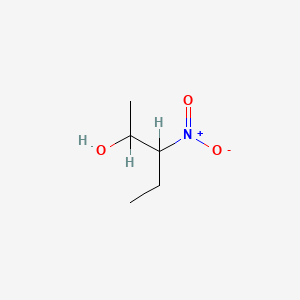
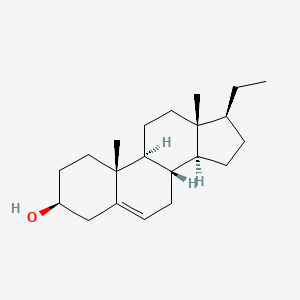
![S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-methylbutanethioate](/img/new.no-structure.jpg)



![4-Methyl-6-[2-(4-methyl-1-piperidinyl)-2-oxoethoxy]-1-benzopyran-2-one](/img/structure/B1203298.png)
